molecular formula C16H17N3S B15045686 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea

Cat. No.: B15045686
M. Wt: 283.4 g/mol
InChI Key: NCVZOCOQNAWJGU-QGOAFFKASA-N
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Description

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea can be achieved through several methods. One common approach involves the condensation of benzylamine with phenylethylidene isothiocyanate under mild conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethylidene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and cellular processes. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea
  • 1-Benzyl-3-phenylthiourea
  • 3-Benzyl-1-[(cyclohexylidene)amino]thiourea

Uniqueness

3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea is unique due to its specific structural features, such as the (Z)-configuration of the phenylethylidene group and the presence of both benzyl and thiourea moieties.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

1-benzyl-3-[(E)-1-phenylethylideneamino]thiourea

InChI

InChI=1S/C16H17N3S/c1-13(15-10-6-3-7-11-15)18-19-16(20)17-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H2,17,19,20)/b18-13+

InChI Key

NCVZOCOQNAWJGU-QGOAFFKASA-N

Isomeric SMILES

C/C(=N\NC(=S)NCC1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=S)NCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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